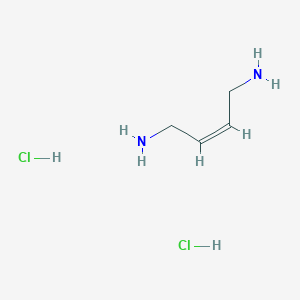

2(Z)-Butene-1,4-diamine,dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2(Z)-Butene-1,4-diamine,dihydrochloride is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a butene backbone, with the specific configuration of the double bond being in the Z (cis) form The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(Z)-Butene-1,4-diamine,dihydrochloride typically involves the reaction of 2(Z)-Butene-1,4-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction can be represented as follows:

2(Z)-Butene-1,4-diamine+2HCl→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified to isolate the desired product. Techniques such as crystallization, filtration, and drying are commonly employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary and secondary amino groups in 2(Z)-Butene-1,4-diamine,dihydrochloride undergo oxidation under controlled conditions to form nitro or nitroso derivatives.

Mechanistic Insight :

- Oxidation proceeds via radical intermediates, with the cis-configuration stabilizing transition states through intramolecular hydrogen bonding .

- Over-oxidation to nitro compounds occurs at elevated temperatures (>80°C).

Reduction Reactions

The double bond in the butene backbone is susceptible to catalytic hydrogenation, yielding saturated diamine derivatives.

Applications :

- Saturated derivatives serve as precursors for polymer crosslinkers and chelating agents.

Substitution Reactions

The amino groups participate in nucleophilic substitution with electrophiles, enabling functionalization.

Case Study :

- Substitution with iodine (I₂) produces (Z)-2-iodo-1,4-diamino-2-butene , a radiopharmaceutical vector for targeted cancer imaging .

Complexation and Biological Interactions

The compound acts as a ligand for metal ions and interacts with biological systems via polyamine transport mechanisms.

Mechanism :

- The cis-configuration enhances binding affinity to enzyme active sites, mimicking natural polyamines like spermidine .

Thermal and Photochemical Reactions

Decomposition and isomerization pathways under extreme conditions:

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 2(Z)-Butene-1,4-diamine,dihydrochloride is utilized as a building block for synthesizing more complex molecules. Its ability to participate in various reactions allows chemists to create derivatives that can be used in further applications.

Biology

The compound has been studied for its potential role in biological systems. It acts as a polyamine vector , which shows promise in tumor targeting for cancer therapies. Specifically, derivatives of 2(Z)-Butene-1,4-diamine have been explored for their ability to transport boron and other isotopes into tumor cells for boron neutron capture therapy (BNCT) and imaging techniques .

Case Study:

A study demonstrated that (Z)-1,4-diamino-2-butene was effectively transported into cells via the polyamine transport system, leading to significant boron accumulation in cancer cells, which enhances the efficacy of BNCT .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties . It serves as a precursor in drug development due to its structural features that allow interactions with biological molecules.

Case Study:

Research indicates that modifications of 2(Z)-Butene-1,4-diamine can lead to new compounds with potential anticancer properties by leveraging its ability to target specific cellular pathways .

Industry

In industrial applications, this compound is used in the production of polymers and resins due to its reactivity as a diamine. It plays a crucial role in creating cross-linked structures that enhance material properties.

Data Table: Applications Overview

| Application Area | Details | Examples/Case Studies |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Various organic compounds synthesized using diamines |

| Biology | Polyamine vector for tumor targeting | Boron neutron capture therapy studies |

| Medicine | Precursor for drug development | Anticancer drug candidates derived from modifications |

| Industry | Production of polymers and resins | Used in creating durable materials and coatings |

Wirkmechanismus

The mechanism of action of 2(Z)-Butene-1,4-diamine,dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Butanediamine,dihydrochloride: Similar structure but lacks the double bond.

2(E)-Butene-1,4-diamine,dihydrochloride: Similar structure but with the E (trans) configuration of the double bond.

1,3-Butanediamine,dihydrochloride: Different position of the amino groups.

Uniqueness

2(Z)-Butene-1,4-diamine,dihydrochloride is unique due to its specific Z (cis) configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its E (trans) isomer and other similar compounds.

Biologische Aktivität

2(Z)-Butene-1,4-diamine, dihydrochloride is an organic compound with potential biological significance. This compound has garnered attention due to its various chemical properties and biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of 2(Z)-Butene-1,4-diamine, dihydrochloride, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

2(Z)-Butene-1,4-diamine, dihydrochloride is characterized by its two amino groups (-NH2) and a double bond in its structure. The presence of these functional groups allows the compound to participate in various chemical reactions:

- Oxidation : The amino groups can be oxidized to form nitro or nitroso derivatives.

- Reduction : It can be reduced to form saturated amines.

- Substitution : The amino groups may engage in substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

The biological activity of 2(Z)-Butene-1,4-diamine, dihydrochloride is largely attributed to its interaction with biological molecules. The amino groups facilitate hydrogen bonding and electrostatic interactions with proteins and nucleic acids. This interaction can influence various cellular processes and metabolic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites or competing with substrates.

- Cell Membrane Interaction : It can disrupt cellular membranes, leading to cell lysis or altered permeability .

- Redox Reactions : The compound may participate in redox reactions that affect cellular oxidative stress levels.

Antimicrobial Activity

Research indicates that 2(Z)-Butene-1,4-diamine, dihydrochloride exhibits antimicrobial properties. It has been studied for its efficacy against various bacterial strains. For instance, it has shown potential as a biocide due to its ability to disrupt bacterial cell membranes and inhibit growth .

Cytotoxic Effects

Studies have demonstrated that derivatives of 2(Z)-Butene-1,4-diamine can exhibit cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis through oxidative stress pathways and disrupting mitochondrial function .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of 2(Z)-Butene-1,4-diamine against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at concentrations above 100 µg/mL. The compound's mechanism involved membrane disruption and enzyme inhibition .

- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines (e.g., HeLa cells) showed that treatment with 2(Z)-Butene-1,4-diamine resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 50 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment .

Pharmacological Applications

The potential therapeutic applications of 2(Z)-Butene-1,4-diamine include:

- Drug Development : As a precursor for synthesizing pharmaceutical compounds targeting various diseases.

- Antimicrobial Agents : Development of new antimicrobial agents based on its structure to combat resistant bacterial strains.

- Cancer Therapeutics : Exploration as a candidate for anticancer drugs due to its cytotoxic properties.

Eigenschaften

IUPAC Name |

(Z)-but-2-ene-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H/b2-1-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGASKMRNHXWEC-UAIGNFCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\CN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.